2-Chloro-3-fluoroprop-1-ene
Overview
Description
Scientific Research Applications
Fluoroalkylation in Aqueous Media
Research on fluoroalkylation reactions, including those involving compounds similar to "2-Chloro-3-fluoroprop-1-ene," highlights the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. Fluorine-containing functionalities are crucial for pharmaceuticals, agrochemicals, and materials science due to their unique effects on a molecule's properties. Aqueous fluoroalkylation methods have been explored for their mildness and environmental benefits, indicating a shift towards greener chemistry in the fluoroalkylation of organic compounds (Song et al., 2018).
Fluorinated Liquid Crystals
The synthesis and application of fluorinated liquid crystals, which could include derivatives of "this compound," show the fluoro substituent's significant influence on liquid crystalline materials. These materials exhibit unique properties such as high thermal stability and low friction coefficients, making them valuable in various applications including electronic displays and medical devices. Fluorination, including the addition of fluorine atoms or fluoroalkyl groups, plays a critical role in tailoring these properties for specific applications (Hird, 2007).
Environmental Impact of Fluorinated Compounds
The environmental concentrations and impacts of fluorinated compounds, including potential derivatives of "this compound," have been reviewed, focusing on their presence in water, soil, and air. The persistence and bioaccumulation of per- and polyfluoroalkyl substances (PFASs) necessitate the development of new, less harmful compounds. Studies on novel fluorinated alternatives highlight the need for further toxicological assessments to ensure their safety and effectiveness as replacements for legacy PFASs (Gottschalk et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-fluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF/c1-3(4)2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVSNYBYAYMMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660108 | |
Record name | 2-Chloro-3-fluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32804-07-2 | |
Record name | 2-Chloro-3-fluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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